molecular formula C16H15N3O2 B14526579 2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 62419-71-0

2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione

Cat. No.: B14526579
CAS No.: 62419-71-0
M. Wt: 281.31 g/mol
InChI Key: HVHXKTAIAVQICO-UHFFFAOYSA-N
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Description

2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are known for their vibrant colors and are widely used in dyeing industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction. This process starts with the diazotization of a primary aromatic amine, such as 2-aminophenyl, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 1-phenylbutane-1,3-dione, under controlled conditions to form the azo compound .

Industrial Production Methods

Industrial production of azo compounds often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of specific enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific structural features and the presence of both an amino group and a phenylbutane-1,3-dione moiety.

Properties

CAS No.

62419-71-0

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(2-aminophenyl)diazenyl]-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H15N3O2/c1-11(20)15(16(21)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17/h2-10,15H,17H2,1H3

InChI Key

HVHXKTAIAVQICO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2N

Origin of Product

United States

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